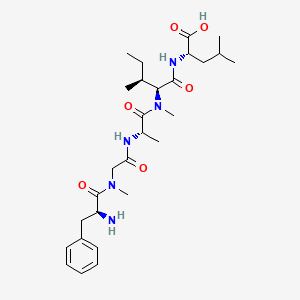
F(N-Me)GA(N-Me)IL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of F(N-Me)GA(N-Me)IL involves the double N-methylation of the partial islet amyloid polypeptide sequence. The process typically includes the following steps:
Peptide Synthesis: The initial peptide sequence is synthesized using solid-phase peptide synthesis.
N-Methylation: The peptide is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers for large-scale production.
Purification: The synthesized peptide is purified using high-performance liquid chromatography to ensure high purity
Análisis De Reacciones Químicas
Types of Reactions
F(N-Me)GA(N-Me)IL primarily undergoes the following types of reactions:
Substitution Reactions: The N-methyl groups can be substituted under specific conditions.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Hydrolysis Agents: Hydrochloric acid, sodium hydroxide
Major Products
Substituted Derivatives: Products formed by substitution of the N-methyl groups.
Hydrolyzed Peptides: Smaller peptide fragments formed by hydrolysis
Aplicaciones Científicas De Investigación
F(N-Me)GA(N-Me)IL has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide interactions and modifications.
Biology: Investigated for its role in inhibiting amyloid formation, which is relevant to diseases like Alzheimer’s
Medicine: Potential therapeutic applications in preventing amyloid-related diseases.
Industry: Utilized in the development of peptide-based materials and drugs
Mecanismo De Acción
F(N-Me)GA(N-Me)IL exerts its effects by interacting with the native islet amyloid polypeptide sequences to inhibit amyloid formation. The double N-methylation prevents the formation of β-sheet structures, thereby reducing amyloidogenicity and cytotoxicity .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylated Peptides: Other peptides with N-methylation that exhibit similar properties.
Islet Amyloid Polypeptide Derivatives: Derivatives of the islet amyloid polypeptide sequence
Uniqueness
F(N-Me)GA(N-Me)IL is unique due to its double N-methylation, which significantly reduces its amyloidogenicity and cytotoxicity compared to other similar compounds .
Propiedades
Fórmula molecular |
C28H45N5O6 |
|---|---|
Peso molecular |
547.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H45N5O6/c1-8-18(4)24(25(35)31-22(28(38)39)14-17(2)3)33(7)26(36)19(5)30-23(34)16-32(6)27(37)21(29)15-20-12-10-9-11-13-20/h9-13,17-19,21-22,24H,8,14-16,29H2,1-7H3,(H,30,34)(H,31,35)(H,38,39)/t18-,19-,21-,22-,24-/m0/s1 |
Clave InChI |
LNLASHQISXSIET-JHWWHNMOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















